molecular formula C8H7NO3 B150658 4'-Nitroacetophenone CAS No. 100-19-6

4'-Nitroacetophenone

Cat. No. B150658
CAS RN: 100-19-6
M. Wt: 165.15 g/mol
InChI Key: YQYGPGKTNQNXMH-UHFFFAOYSA-N
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Description

4'-Nitroacetophenone is a chemical compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications. It is an intermediate in the synthesis of other chemicals, including pharmaceuticals like antibiotics .

Synthesis Analysis

The synthesis of 4'-Nitroacetophenone can be achieved through different methods. One approach involves the catalytic oxidation of 4-nitroethylbenzene by ozone in acetic acid, which yields 4-nitroacetophenone with a high efficiency of 98.5% . Another method includes the recovery of waste resources from the synthesis process, where the waste reacts with an alkali solution to produce sodium salt of 4-nitrobenzoic acid, which can then be converted to 4'-Nitroacetophenone .

Molecular Structure Analysis

The molecular structure of 4'-Nitroacetophenone derivatives has been characterized using various techniques. For instance, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, a related compound, was characterized by elemental analysis, electronic, infrared, and NMR spectral analyses, and its crystal structure was determined by single crystal X-ray diffraction . Similarly, the structure of N(4)-Methyl-4-nitroacetophenone thiosemicarbazone and its nickel(II) complex was elucidated using NMR data and theoretical calculations .

Chemical Reactions Analysis

4'-Nitroacetophenone can undergo various chemical reactions. It can be hydrogenated over rhodium/silica catalysts to produce 4-aminoacetophenone and 1-(4-aminophenyl) ethanol . The base-catalyzed condensation of o-nitroacetophenone can lead to the formation of a 4-quinolone derivative . Additionally, the Dakin–West reaction catalyzed by trifluoroacetic acid can be used to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides from 4'-Nitroacetophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Nitroacetophenone and its derivatives have been studied through various experimental techniques. The hydrogenation reaction kinetics of 4'-Nitroacetophenone have been investigated, revealing an activation energy of 50 ± 4 kJ mol^-1 and specific reaction orders . The growth and characterization of undoped and doped 4-hydroxyacetophenone crystals, which are structurally related to 4'-Nitroacetophenone, have been analyzed to understand their mechanical properties . Moreover, the optimization of selective partial hydrogenations of 4'-Nitroacetophenone has been performed using parallel reaction screening to achieve high yields of various reduction products .

Scientific Research Applications

1. Application in Synthesis of Antibiotics

4-Nitroacetophenone is a significant intermediate in the manufacturing of broad-spectrum antibiotics, notably chloramphenicol. A study by Halstyan and Bushuiev (2021) focused on improving the synthesis process by investigating the catalytic oxidation of 4-nitroethylbenzene by ozone to produce 4-nitroacetophenone. Their research developed a new low-temperature synthesis method, achieving a high yield of 98.5% (Halstyan & Bushuiev, 2021).

2. Antioxidation and Life Extension in C. elegans

Run-Xia Han (2018) discovered that 2-Bromo-4'-nitroacetophenone, a compound related to 4'-nitroacetophenone, has antioxidative properties and can extend the lifespan of C. elegans, a model organism. This finding suggests potential applications in understanding aging and developing antioxidants (Han, 2018).

3. Hydrogen Absorbent and Corrosion Inhibitor Analysis

4. Waste Resource Recovery in Synthesis

Ji Ming-zhon (2005) presented a method for recycling waste produced during the synthesis of 4-Nitroacetophenone, demonstrating its economic value and environmental significance (Ming-zhon, 2005).

5. Optimization in Selective Partial Hydrogenations

Hawkins and Makowski (2001) optimized the hydrogenation of 4-nitroacetophenone for selective reduction, contributing to the understanding of hydrogenation processes in multifunctional molecules (Hawkins & Makowski, 2001).

6. Understanding Toxic Effects in Methanogenic Systems

A study by Podeh, Bhattacharya, and Qu (1995) explored the toxic effects of nitrophenols, like 4-nitroacetophenone, on acetate-utilizing methanogenic systems, providing insights into the environmental impact of these compounds (Podeh, Bhattacharya, & Qu, 1995).

Safety And Hazards

4’-Nitroacetophenone is harmful if swallowed and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of accidental ingestion, immediate medical assistance should be sought .

Future Directions

The future directions for 4’-Nitroacetophenone could involve further exploration of its potential uses in organic synthesis, pharmaceuticals, and agrochemicals . Additionally, more research could be conducted to improve the efficiency and selectivity of its reduction to 4-aminoacetophenone .

properties

IUPAC Name

1-(4-nitrophenyl)ethanone
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InChI

InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3
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InChI Key

YQYGPGKTNQNXMH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H7NO3
Record name P-NITROACETOPHENONE
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DSSTOX Substance ID

DTXSID1025724
Record name 4-Nitroacetophenone
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Molecular Weight

165.15 g/mol
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Physical Description

P-nitroacetophenone appears as yellow prisms or bright yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow chips or crystals; [Alfa Aesar MSDS]
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Boiling Point

396 °F at 760 mmHg (NTP, 1992)
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Vapor Pressure

0.0024 [mmHg]
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Product Name

4'-Nitroacetophenone

CAS RN

100-19-6
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Melting Point

176 to 180 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

By using the equipment analysis described above, the retention times of (±)-1-(4-bromophenyl)ethanol were confirmed to be 10.447 for the S form and 11.031 for the R form, those of (±)-1-(4-chlorophenyl)ethanol 9.936 for the S form and 10.355 for the R form, those of (±)-1-phenylethanol 11.958 for the S form and 13.133 for the R form, those of (±)-1-(2-naphthyl)ethanol 15.693 for the S form and 17.049 for the R form, those of (±)-1-(4-methoxyphenyl)ethanol 9.165 for the S form and 10.781 for the R form, and those of (±)-1-(4-nitrophenyl)ethanol 18.923 for the R form and 19.562 for the S form. In addition, the retention times of 4-bromoacetophenone, 4-chloroacetophenone, 4-methoxyacetophenone and 4-nitroacetophenone that are formed by oxidation of each substrate were similarly confirmed to be 13.122, 10.304, 17.169 and 37.208, respectively.
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Synthesis routes and methods II

Procedure details

One proceeds according to Example 14 but bromomethyl-p-nitro-phenyl-ketone is used as starting material in the place of α-bromo-α-phenyl-acetaldehyde. The reaction mixture is not worked up by the extraction method according to Example 14 but by precipitating the product with 50 ml of water, filtering off the same and washing it three times with 20 ml of water each. Thus 16.1 g of the desired compound are obtained, yield 98%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,660
Citations
A Pérez-Rebolledo, LR Teixeira, AA Batista… - European journal of …, 2008 - Elsevier
… -4-nitroacetophenone thiosemicarbazone (H4NO 2 Ac4DM, 2) and N 4 -piperidyl-4-nitroacetophenone … were obtained by mixing equimolar amounts of 4-nitroacetophenone (6.6 × 10 −3 …
Number of citations: 75 www.sciencedirect.com
A Pérez-Rebolledo, IC Mendes, NL Speziali, P Bertani… - Polyhedron, 2007 - Elsevier
… N(4)-Methyl thiosemicarbazide and 4-nitroacetophenone have been purchased from … mixing equimolar amounts (6.6 mmol) of 4-nitroacetophenone and N(4)-methyl thiosemicarbazide …
Number of citations: 27 www.sciencedirect.com
K Currall, SD Jackson - Applied Catalysis A: General, 2014 - Elsevier
… The aim of the present work was to study the hydrogenation of 4-nitroacetophenone (4-NAP) and specifically, the production of 4-aminoacetophenone (4-AAP), 1-(4-aminophenyl) …
Number of citations: 18 www.sciencedirect.com
JM Hawkins, TW Makowski - Organic Process Research & …, 2001 - ACS Publications
The hydrogenation of 4-nitroacetophenone was optimized for selective reduction to the corresponding aniline-ketone (97%), aniline-alcohol (95%), and aniline-methylene (99%) as a …
Number of citations: 30 pubs.acs.org
P Wan, X Xu - The Journal of Organic Chemistry, 1989 - ACS Publications
… We now report an unusual disproportionation reaction of 4-nitroacetophenone (4-NA) in aqueous NaOH, to give 4-aminoacetophenone (4-AA) and 4-nitrobenzoic acid (4-NBA) in high …
Number of citations: 11 pubs.acs.org
GM Cohen, IR Flockhart - Xenobiotica, 1975 - Taylor & Francis
… of the 4-nitroacetophenone reductase suggests that either they were not substrates for the enzyme, or more likely that they had a lower affinity than 4-nitroacetophenone for the enzyme. …
Number of citations: 15 www.tandfonline.com
J Zhang, L Pei, J Wang, P Zhu, X Gu… - Catalysis Science & …, 2020 - pubs.rsc.org
… of 4-nitroacetophenone. In situ FT-IR data and experiments proved that the reduction of 4-nitroacetophenone … The reduction of 4-nitroacetophenone by the Ru/TiO 2 (A) catalyst followed …
Number of citations: 12 pubs.rsc.org
Y Yang, G Li, X Mao, Y She - Organic Process Research & …, 2019 - ACS Publications
A solvent-free and environment-friendly process for the oxidation of 4-ethylnitrobenzene to 4-nitroacetophenone promoted by metalloporphyrins was developed in a pressure reactor …
Number of citations: 18 pubs.acs.org
K Currall, S David Jackson - Topics in Catalysis, 2014 - Springer
… The catalytic hydrogenation of 4-nitroacetophenone (4-NAP) to its corresponding products … of 2-, 3- and 4-nitroacetophenone to the respective aminoacetophenone in the liquid phase …
Number of citations: 7 link.springer.com
AA El-Habeeb - Journal of Applied Spectroscopy, 2021 - Springer
The present work aims to focus on the synthesis and spectral studies of the charge-transfer interaction between the nitro organic acceptors molecules [eg, 2,4,6-trinitrophenol (PA), 4-…
Number of citations: 6 link.springer.com

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